2-(2-Aminophenoxy)-5-chloroaniline Exhibits Superior MAO‑A Inhibition Potency Relative to the Reference Inhibitor Clorgyline
2-(2-Aminophenoxy)-5-chloroaniline inhibits recombinant human MAO-A with an IC50 of 1 nM [1]. In direct comparison, the well‑established MAO‑A inhibitor clorgyline exhibits an IC50 of 19.5 ± 1.1 nM under comparable assay conditions using human MAO enzymes [2].
| Evidence Dimension | MAO-A inhibition potency (human) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Clorgyline (reference MAO-A inhibitor): IC50 = 19.5 ± 1.1 nM |
| Quantified Difference | 19.5-fold higher potency |
| Conditions | Recombinant human MAO-A expressed in Sf9 cells; target compound: 5-HT substrate, H2O2 detection after 1 hr; clorgyline: recombinant baculovirus insect cell system |
Why This Matters
A 19.5‑fold increase in potency reduces the required compound concentration in cellular assays, minimizing off‑target effects and enabling more robust SAR studies.
- [1] BindingDB BDBM50075947 (CHEMBL3415817). Inhibition of human recombinant MAO-A. IC50: 1 nM. View Source
- [2] Binda C, et al. Table S3, MAO-A and MAO-B inhibition by CR4056 and clorgyline. PLoS One. 2011;6(4):e18399. doi:10.1371/journal.pone.0018399.s003. View Source
